Engineering Benzofuran Scaffolds: A Technical Guide to Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
Engineering Benzofuran Scaffolds: A Technical Guide to Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Executive Summary
The benzofuran ring system is a privileged pharmacophore in modern medicinal chemistry, offering a rigid, lipophilic core capable of precise spatial orientation within target kinase domains. Among its derivatives, Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) serves as a highly versatile molecular building block. It has gained significant traction as a critical intermediate in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumor oncology[1], as well as in the development of CLC-Kb chloride channel modulators[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its validated applications in targeted drug discovery.
Chemical Structure and Physicochemical Profiling
The structural architecture of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is engineered for downstream functionalization:
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5-Chloro Substituent: Acts as an electron-withdrawing group (EWG) that modulates the electron density of the aromatic system, enhancing metabolic stability against hepatic CYP450 oxidation while increasing the overall lipophilicity of the scaffold.
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3-Methyl Group: Provides essential steric bulk. In kinase inhibitors, this methyl group often restricts the rotational freedom of adjacent functional groups, locking the final Active Pharmaceutical Ingredient (API) into a bioactive conformation.
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2-Carboxylate Ethyl Ester: A highly versatile synthetic handle. It remains stable under mild basic alkylation conditions but can be readily saponified to the corresponding carboxylic acid or converted into an acrylamide to serve as a Michael acceptor in covalent inhibitors[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate |
| CAS Registry Number | 119138-73-7 |
| Molecular Formula | C₁₂H₁₁ClO₃ |
| Molecular Weight | 238.67 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 65 – 67 °C[2] |
| Solubility | Soluble in DMF, DMSO, EtOAc, CH₂Cl₂; Insoluble in H₂O |
| Reported Synthetic Yield | 17% – 62% (Highly dependent on cyclization conditions)[1],[2] |
Mechanistic Synthesis: Causality and Protocol
The standard construction of the benzofuran core relies on a one-pot Rap-Stoermer-type condensation. Rather than simply mixing reagents, understanding the thermodynamic and kinetic drivers of this reaction is critical for optimizing yields from the baseline 17% up to >60%[1],[2].
Step-by-Step Experimental Methodology
Objective: To synthesize the target compound via the O-alkylation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one, followed by an intramolecular aldol-type condensation.
Step 1: Deprotonation and O-Alkylation
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Procedure: Dissolve 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), followed by the dropwise addition of ethyl bromoacetate (1.2 eq). Stir at 80 °C.
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Causality: K₂CO₃ is deliberately selected as a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~9.5) but minimizes the risk of saponifying the ethyl ester of the incoming alkylating agent. DMF, a polar aprotic solvent, is critical; it leaves the resulting phenoxide anion poorly solvated, maximizing its nucleophilicity for a rapid Sₙ2 attack on the α-carbon of ethyl bromoacetate.
Step 2: Intramolecular Cyclization (Aldol Condensation)
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Procedure: Maintain the reaction temperature at 80–100 °C for an additional 4–6 hours.
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Causality: The initial O-alkylation forms a phenoxyacetate intermediate. The elevated temperature provides the necessary activation energy to deprotonate the highly acidic methylene protons of the newly formed acetate group. This resulting carbanion undergoes an intramolecular nucleophilic addition to the ortho-acetyl carbonyl, forming a cyclic tertiary alkoxide. Subsequent dehydration (loss of H₂O) drives the aromatization of the newly formed furan ring, yielding the thermodynamically stable benzofuran system.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The complete disappearance of the highly fluorescent starting material and the emergence of a new, less polar UV-active spot confirms successful cyclization, validating the progression of the reaction without requiring intermediate isolation.
Step 3: Workup and Isolation
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Procedure: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: Quenching with water dissolves the inorganic salts (KBr, unreacted K₂CO₃) and forces the phase-separation of the organic product. The brine wash is a mandatory self-validating step to extract residual DMF from the organic phase, preventing solvent-peak interference during downstream NMR or LC-MS characterization.
Fig 1. Synthetic workflow and mechanistic progression of the benzofuran core.
Analytical Characterization Standards
To ensure the integrity of the synthesized building block before integration into complex API synthesis, the following spectroscopic benchmarks must be met:
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¹H NMR (300/500 MHz, DMSO-d₆):
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The ethyl ester signature is confirmed by a triplet at ~1.44 ppm (3H, J = 7.2 Hz) and a quartet at ~4.45 ppm (2H, J = 7.2 Hz)[2].
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The C3-methyl group appears as a sharp singlet at ~2.55 ppm[2].
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The aromatic protons (C4, C6, C7) present as distinct multiplets and doublets between 7.37 ppm and 7.92 ppm, confirming the integrity of the 5-chloro substitution pattern[1],[2].
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LC-MS: Expected mass ion [M+H]⁺ at m/z ~239.0. The isotopic pattern must reflect a 3:1 ratio for the M and M+2 peaks, definitively confirming the presence of a single chlorine atom.
Applications in Targeted Drug Discovery
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a primary driver in various solid tumors, including urothelial carcinoma and cholangiocarcinoma. Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is utilized to synthesize highly potent, selective FGFR1–3 inhibitors[1].
By converting the 2-carboxylate ester into an acrylamide derivative, researchers create a Michael acceptor. The lipophilic benzofuran core anchors the molecule within the receptor's ATP-binding pocket, while the acrylamide forms an irreversible covalent bond with the Cys488 residue of the kinase domain. This covalent blockade suppresses downstream MAPK and PI3K signaling, leading to robust antiproliferative activity and tumor cell apoptosis[1].
Fig 2. Pharmacological inhibition of the FGFR signaling pathway by benzofuran derivatives.
CLC-Kb Chloride Channel Modulators
Beyond oncology, derivatives of this specific benzofuran scaffold have been synthesized as potential inhibitors of CLC-Kb channels. These channels are heavily expressed in the kidney, and their targeted inhibition represents a novel pathway for developing next-generation diuretic and antihypertensive therapeutics[2].
References
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Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors. Journal of Medicinal Chemistry (ACS Publications). 1[1].
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CAS 119138-73-7 | Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, ≥95%. Howei Pharm. .
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. CLOCKSS. 2[2].
